molecular formula C6H12ClNO B6353280 3-Cyclopropoxyazetidine hydrochloride CAS No. 1254477-67-2

3-Cyclopropoxyazetidine hydrochloride

Cat. No.: B6353280
CAS No.: 1254477-67-2
M. Wt: 149.62 g/mol
InChI Key: PWSFFDJOWGRTJQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxyazetidine hydrochloride is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol It is characterized by the presence of a cyclopropoxy group attached to an azetidine ring, forming a hydrochloride salt

Preparation Methods

One common synthetic route includes the reaction of azetidine with cyclopropyl alcohol in the presence of a suitable catalyst and under controlled conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents, to enhance yield and purity.

Chemical Reactions Analysis

3-Cyclopropoxyazetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the azetidine ring or the cyclopropoxy group.

Scientific Research Applications

3-Cyclopropoxyazetidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, but it generally exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

3-Cyclopropoxyazetidine hydrochloride can be compared with other similar compounds, such as:

    3-Cyclopropylazetidine hydrochloride: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.

    3-Methoxyazetidine hydrochloride: Contains a methoxy group instead of a cyclopropoxy group.

    3-Ethoxyazetidine hydrochloride: Features an ethoxy group in place of the cyclopropoxy group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-cyclopropyloxyazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-5(1)8-6-3-7-4-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSFFDJOWGRTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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